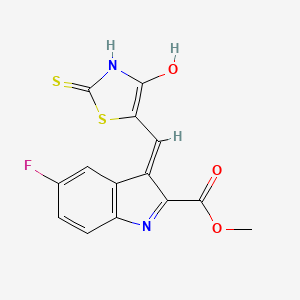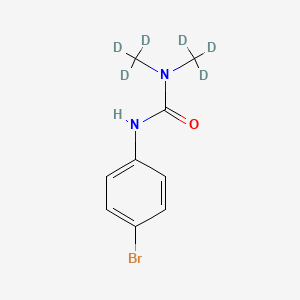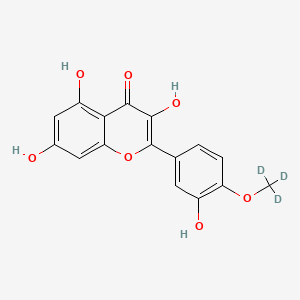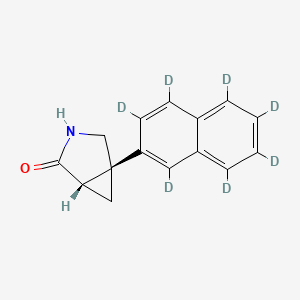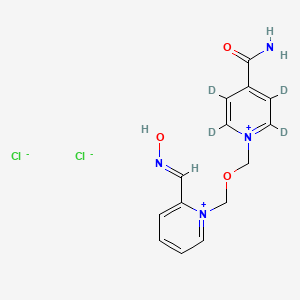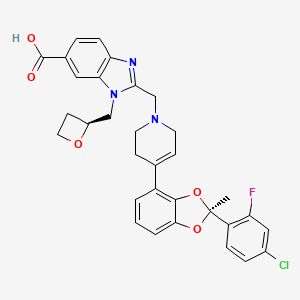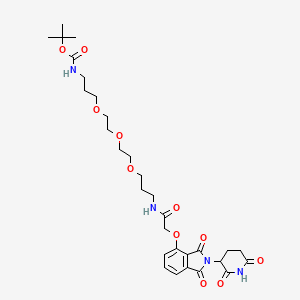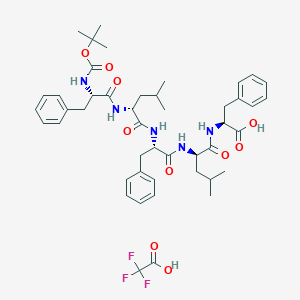
Solabegron Ethylene D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solabegron Ethylene D4 is a deuterated form of Solabegron, a selective agonist for the beta-3 adrenergic receptor. This compound is primarily investigated for its potential therapeutic applications in treating overactive bladder and irritable bowel syndrome .
Preparation Methods
The synthesis of Solabegron Ethylene D4 involves the incorporation of deuterium atoms into the ethylene moiety of Solabegron. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenylacetic acid and 3-aminophenylboronic acid.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including amide bond formation and Suzuki coupling.
Chemical Reactions Analysis
Solabegron Ethylene D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the phenyl ring is replaced by other nucleophiles.
Scientific Research Applications
Solabegron Ethylene D4 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for studying the behavior of deuterated compounds.
Biology: The compound is utilized in biological studies to investigate the role of beta-3 adrenergic receptors in various physiological processes.
Medicine: this compound is being explored for its potential therapeutic effects in treating overactive bladder and irritable bowel syndrome.
Industry: The compound is used in the pharmaceutical industry for the development of new drugs targeting beta-3 adrenergic receptors
Mechanism of Action
Solabegron Ethylene D4 exerts its effects by selectively activating beta-3 adrenergic receptors. This activation leads to the stimulation of adenylate cyclase, resulting in increased cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels cause relaxation of smooth muscle tissues, particularly in the bladder, thereby alleviating symptoms of overactive bladder .
Comparison with Similar Compounds
Solabegron Ethylene D4 is compared with other beta-3 adrenergic receptor agonists such as Mirabegron and Vibegron. While all these compounds target the same receptor, this compound is unique due to its deuterated structure, which may offer improved metabolic stability and reduced side effects. Similar compounds include:
Mirabegron: Another beta-3 adrenergic receptor agonist used for treating overactive bladder.
Vibegron: A newer beta-3 adrenergic receptor agonist with similar therapeutic applications
Properties
Molecular Formula |
C23H23ClN2O3 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
3-[3-[[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]-1,1,2,2-tetradeuterioethyl]amino]phenyl]benzoic acid |
InChI |
InChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29)/t22-/m0/s1/i10D2,11D2 |
InChI Key |
LLDXOPKUNJTIRF-WPOLJRMSSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


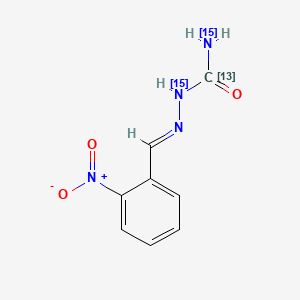
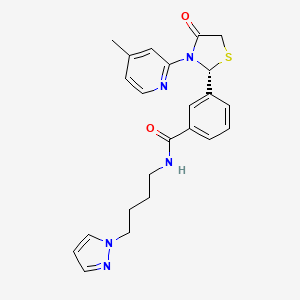
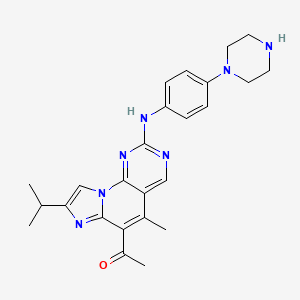
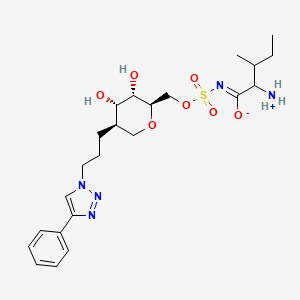
![2-(4-Nitrophenyl)sulfonyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12416956.png)
